molecular formula C5H5ClN2O B2898321 5-chloro-1-methyl-1h-pyrazole-3-carbaldehyde CAS No. 1785079-58-4

5-chloro-1-methyl-1h-pyrazole-3-carbaldehyde

Cat. No.: B2898321
CAS No.: 1785079-58-4
M. Wt: 144.56
InChI Key: BCRFXGVLDOAKMG-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-1h-pyrazole-3-carbaldehyde is a heterocyclic compound belonging to the pyrazole family It features a five-membered ring with two adjacent nitrogen atoms and a chlorine atom at the 5-position, along with a methyl group at the 1-position and an aldehyde group at the 3-position

Preparation Methods

5-chloro-1-methyl-1h-pyrazole-3-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of appropriate pyrazolones with dimethylformamide in the presence of excess phosphorus oxychloride . This reaction can be carried out either by direct treatment of the pyrazolone with dimethylformamide and phosphorus oxychloride or by using the dimethylaminomethylene derivative of the pyrazolone, followed by treatment with water . The reaction conditions typically involve refluxing the mixture and subsequent work-up to isolate the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes, efficient purification techniques, and the use of automated reactors to ensure high yield and purity.

Chemical Reactions Analysis

5-chloro-1-methyl-1h-pyrazole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted pyrazole derivatives, which can be further utilized in various synthetic applications.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-1h-pyrazole-3-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For instance, the compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, its ability to undergo various chemical transformations allows it to participate in complex biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

5-chloro-1-methyl-1h-pyrazole-3-carbaldehyde can be compared with other similar compounds, such as 1-Methyl-3-chloropyrazole and 1-Methyl-5-bromopyrazole. While these compounds share structural similarities, their chemical reactivity and biological activities may differ due to the presence of different substituents (chlorine vs. bromine) at specific positions on the pyrazole ring . The unique combination of a methyl group, chlorine atom, and aldehyde group in this compound contributes to its distinct properties and applications.

Properties

IUPAC Name

5-chloro-1-methylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-8-5(6)2-4(3-9)7-8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRFXGVLDOAKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785079-58-4
Record name 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde
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